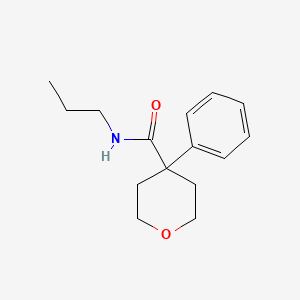
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide, also known as PPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a tetrahydrofuran derivative that has been synthesized through different methods, including the use of palladium-catalyzed cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a GPCR ligand, particularly for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to modulate the activity of the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and neuronal excitability. Additionally, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for the study of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide's potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide and its effects on different physiological processes.
Métodos De Síntesis
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide can be synthesized through different methods, including palladium-catalyzed cross-coupling reactions. This method involves the reaction of 4-bromo-N-propyltetrahydro-2H-pyran-4-carboxamide with phenylboronic acid in the presence of a palladium catalyst. Other methods of synthesis include the use of Grignard reagents and Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been investigated as a potential drug candidate for the treatment of different diseases, including cancer, inflammation, and neurological disorders. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has also been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs), which play a critical role in various physiological processes.
Propiedades
IUPAC Name |
4-phenyl-N-propyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-10-16-14(17)15(8-11-18-12-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLQDKAHYYLKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
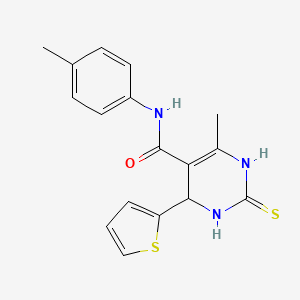
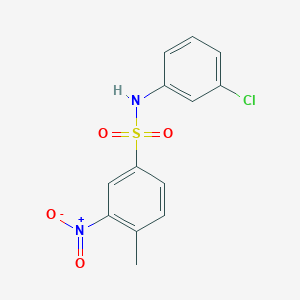
![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)
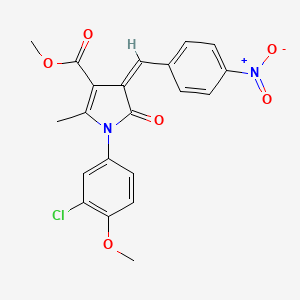
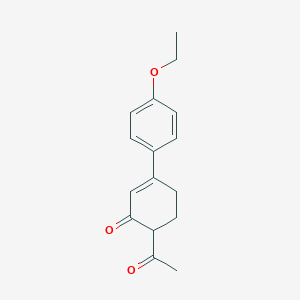
![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)
![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)
![N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4944334.png)
![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)
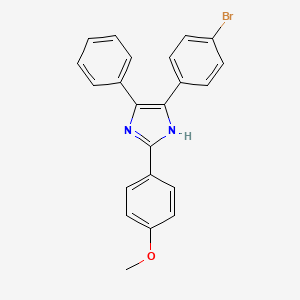
![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)